molecular formula C9H17NO B13522798 2-Cyclopentylmorpholine

2-Cyclopentylmorpholine

Cat. No.: B13522798
M. Wt: 155.24 g/mol
InChI Key: GWJFRMLLYKFVHM-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Scaffolds in Chemical Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern chemical research, particularly in medicinal chemistry. researchgate.net Its significance stems from a combination of favorable physicochemical, biological, and metabolic properties. nih.gov The morpholine scaffold is considered a "privileged structure" because its framework is frequently found in bioactive molecules and approved drugs, demonstrating its ability to interact with a wide range of biological targets. nih.gov

The presence of both a hydrogen bond donor (the N-H group in secondary morpholines) and a hydrogen bond acceptor (the oxygen and nitrogen atoms) allows for versatile interactions with biological macromolecules. acs.org Furthermore, the morpholine unit can improve the pharmacokinetic profile of a drug candidate, for instance by enhancing water solubility and metabolic stability. acs.org Its structural flexibility and the straightforward synthetic routes available for its incorporation make it a versatile and highly valued building block in the design and development of new chemical entities. nih.gov

Overview of Substituted Morpholines in Organic Synthesis and Material Science

Beyond their role in medicinal chemistry, substituted morpholines are valuable tools in organic synthesis and have emerging applications in material science.

In organic synthesis , C-substituted morpholines, where a substituent is attached to a carbon atom of the ring, are of particular interest. semanticscholar.org They can serve as chiral auxiliaries, guiding the stereochemical outcome of a chemical reaction to produce a single desired stereoisomer. semanticscholar.org The synthesis of enantiomerically pure morpholines is a key area of research, as these compounds are crucial starting materials for complex, stereochemically-defined molecules. semanticscholar.org Numerous synthetic strategies have been developed to access these structures, including methods starting from amino alcohols or aziridines, often employing metal-catalyzed reactions to ensure high stereoselectivity. researchgate.netsemanticscholar.org

In the realm of material science , the incorporation of morpholine derivatives into polymers is a growing field of interest. These morpholine-containing polymers can exhibit unique and useful properties. For example, their application as curing agents, stabilizers, and cross-linking agents is critical in developing advanced polymer and resin materials with enhanced mechanical and thermal characteristics. Research has shown that polymers like poly(acryloyl morpholine) can be used to create selective chemical sensors, such as those for detecting copper ions in aqueous solutions. researchgate.net Additionally, N-substituted morpholine structures have been investigated for use in amphiphilic coatings designed to prevent biofouling on maritime vessels, showcasing their potential in creating advanced, functional surfaces. molport.com The unique structure of morpholine derivatives makes them candidates for developing novel materials, including specialized polymers and ligands for metal complexes. nih.gov

Specific Research Focus: 2-Cyclopentylmorpholine within Modern Organic Chemistry

Within the diverse family of substituted morpholines, this compound represents a specific derivative where a cyclopentyl group is attached to the carbon atom adjacent to the oxygen atom. While many studies focus on N-substituted (position 4) morpholines, C-substituted morpholines, particularly at the 2-position, present distinct synthetic challenges and opportunities. semanticscholar.org

Direct and extensive research focused exclusively on this compound is limited in publicly accessible literature. However, its chemical identity can be defined, and its synthesis can be understood through the lens of established methods for creating 2-substituted morpholines.

Chemical Properties

The fundamental properties of this compound can be determined from its structure.

PropertyValue
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Structure A morpholine ring with a cyclopentyl group at the C-2 position.
Isomerism The C-2 position is a chiral center, meaning this compound can exist as a pair of enantiomers (R and S isomers).

This table is generated based on chemical structure principles.

Research Findings on Relevant Synthetic Strategies

The synthesis of 2-substituted morpholines requires precise control over regioselectivity and stereoselectivity. Research into analogous structures provides a clear framework for how this compound could be synthesized. Key strategies often involve the cyclization of a linear precursor.

Modern synthetic methods that could be applied to generate this compound include:

Synthetic StrategyDescriptionKey FeaturesRelevant Research
Photocatalytic Annulation A visible-light-mediated reaction that constructs the morpholine ring from readily available starting materials.Employs a photocatalyst along with Lewis and Brønsted acids to achieve high yields and diastereoselectivity. This modern approach offers access to diverse substitution patterns. nih.govacs.orgThis method provides a modular way to construct complex and medicinally valuable scaffolds. nih.govacs.org
Ring Opening of Aziridines Involves the reaction of an activated aziridine (B145994) (a three-membered ring with one nitrogen) with a haloalcohol. The aziridine ring is opened in an Sₙ2-type reaction, followed by intramolecular cyclization to form the morpholine ring.Can be performed using metal-free conditions (e.g., with ammonium (B1175870) persulfate) or catalyzed by transition metals. This method allows for the synthesis of optically pure morpholines if a chiral aziridine is used as the starting material. semanticscholar.orgThis is an efficient, one-pot strategy for producing 2-substituted and 2,3-disubstituted morpholines. semanticscholar.org
Palladium-Catalyzed Hydroamination A key step in this approach is the palladium-catalyzed intramolecular hydroamination of an aminoalkene, which is itself formed from the ring-opening of an aziridine with an unsaturated alcohol.This method is highly diastereoselective, often yielding the morpholine as a single diastereomer. It is a convergent and high-yielding route to 2,5-disubstituted morpholines.The process can be conducted as a two-step sequence or a one-pot domino reaction.

The synthesis of the specific target, this compound, while not explicitly detailed in numerous papers, is theoretically achievable through these advanced and well-documented synthetic routes. The choice of starting materials would be critical, likely involving a cyclopentyl-substituted precursor to build the final heterocyclic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-cyclopentylmorpholine

InChI

InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-10H,1-7H2

InChI Key

GWJFRMLLYKFVHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CNCCO2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Cyclopentylmorpholine

Retrosynthetic Analysis of the 2-Cyclopentylmorpholine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.comstudylib.net For the this compound scaffold, the primary disconnections are made at the C-O and C-N bonds within the morpholine (B109124) ring.

Two logical retrosynthetic pathways emerge:

Pathway A (C-N/C-O Disconnection): This approach involves two key disconnections. The first is at the N4-C5 bond, and the second is at the O1-C2 bond. This leads back to a C2-building block (like a haloethanol) and a 1-cyclopentyl-2-aminoethanol precursor. This amino alcohol is a critical intermediate, as its chirality can be used to control the stereochemistry of the final product.

Pathway B (C2-C3/O1-C6 Disconnection): An alternative strategy involves disconnecting the bonds formed during a cyclization reaction. This often leads to an N-substituted diethanolamine (B148213) derivative. For the this compound target, this pathway points to a precursor like N-(2-hydroxyethyl)-1-cyclopentyl-2-aminoethanol, which can undergo intramolecular dehydration to form the morpholine ring.

A more advanced strategy involves retrosynthesis to an unsaturated precursor, such as a dehydromorpholine. This allows for the application of powerful stereoselective reactions, like asymmetric hydrogenation, to install the chiral center at the C2 position in the final step of the synthesis. nih.govsemanticscholar.org

Direct Synthesis Approaches to the Morpholine Ring System

Direct synthesis methods focus on the construction of the morpholine ring from acyclic precursors. These strategies are often convergent and can be adapted to produce a wide range of substituted morpholines.

Cyclization Reactions for Morpholine Formation

The formation of the morpholine ring via intramolecular cyclization is a common and effective strategy. A prevalent method starts with vicinal amino alcohols, which are N-alkylated with a two-carbon unit bearing a leaving group. researchgate.net For the synthesis of this compound, this would involve a precursor such as 1-cyclopentyl-2-aminoethanol.

A typical reaction sequence involves the N-alkylation of the amino alcohol with a 2-haloethanol or by reductive amination with glycolaldehyde, followed by a base-mediated intramolecular Williamson ether synthesis to close the ring. Another efficient, modern approach utilizes ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of 1,2-amino alcohols. chemrxiv.orgchemrxiv.org The resulting zwitterionic intermediate can be cyclized under basic conditions to yield the desired morpholine. chemrxiv.orgchemrxiv.org

These methods are robust, but controlling stereochemistry often requires starting with an enantiomerically pure amino alcohol.

Reductive Amination Pathways

Reductive amination provides a pathway to form the morpholine ring by creating two C-N bonds in a single conceptual step. This approach can be envisioned starting from a dicarbonyl compound, such as a dialdehyde (B1249045), which can be generated in situ from the oxidative cleavage of a suitable precursor like a ribonucleoside. nih.gov The dialdehyde can then react with an amine, and the resulting di-imine or enamine intermediates are reduced to form the heterocyclic ring. researchgate.net

For this compound, a hypothetical precursor would be a 1,4-dicarbonyl compound where one carbonyl group is adjacent to the cyclopentyl substituent. The intramolecular reductive amination of this precursor in the presence of an ammonia (B1221849) source and a reducing agent would yield the target morpholine ring.

Multi-component Reactions Incorporating Morpholine Unit

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating portions of each starting material. tcichemicals.comfrontiersin.org MCRs offer significant advantages in terms of atom economy and operational simplicity. frontiersin.org

The Ugi reaction, a well-known MCR, can be adapted for the de novo synthesis of highly substituted morpholines. acs.org A plausible MCR strategy for this compound could involve the reaction of cyclopentanecarboxaldehyde, an amine (like aminoethanol), an isocyanide, and a suitable acid. The linear Ugi adduct formed can be designed to undergo a subsequent intramolecular cyclization, often an SN2 reaction, to yield the morpholine ring structure. acs.orgresearchgate.net This approach allows for significant diversity in the final product by simply varying the starting components.

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of this compound is of significant interest, as stereochemistry is crucial for the biological activity of many molecules. Asymmetric catalysis offers the most elegant and efficient routes to such chiral compounds.

Asymmetric Catalysis in Morpholine Synthesis

Asymmetric hydrogenation is a premier method for the stereoselective synthesis of chiral molecules. nih.gov A highly effective strategy for producing chiral 2-substituted morpholines involves the rhodium-catalyzed asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor. nih.govsemanticscholar.orgrsc.org

This process begins with the synthesis of a 2-cyclopentyl-dehydromorpholine. This unsaturated intermediate is then hydrogenated using a chiral rhodium catalyst. Catalytic systems employing bisphosphine ligands with a large bite angle, such as (R,R,R)-SKP-Rh, have proven to be exceptionally effective. nih.govsemanticscholar.org This method consistently delivers the 2-substituted chiral morpholine product in high yields and with excellent enantioselectivities, often exceeding 99% ee for various substrates. nih.gov

The reaction is versatile and tolerates a range of substituents at the 2-position, including various alkyl groups, making it directly applicable to the synthesis of enantiopure this compound. The reaction conditions are typically mild, involving hydrogen gas at moderate pressure and room temperature.

The table below summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines, demonstrating the effectiveness of the methodology.

Substrate (R group)CatalystYield (%)Enantiomeric Excess (ee %)Reference
Phenyl(R,R,R)-SKP-Rh>9999 nih.gov
4-Fluorophenyl(R,R,R)-SKP-Rh>9992 nih.gov
2-Naphthyl(R,R,R)-SKP-Rh>9999 nih.gov
Methyl(R,R,R)-SKP-Rh>9981 nih.gov
Isopropyl(R,R,R)-SKP-Rh>9991 nih.gov

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a powerful and well-established strategy for the stereocontrolled synthesis of chiral molecules. wikipedia.org This approach involves the temporary attachment of a chiral group to an achiral substrate, which directs a subsequent diastereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product and can often be recovered for reuse.

While no direct synthesis of this compound using a chiral auxiliary has been explicitly reported in the literature, a plausible and effective synthetic route can be designed based on analogous and well-precedented transformations. A particularly promising strategy involves the use of an Evans oxazolidinone auxiliary, a class of chiral auxiliaries widely employed for their high levels of stereocontrol in alkylation reactions. sigmaaldrich.com

Proposed Synthetic Route:

A hypothetical, yet chemically sound, multi-step synthesis of this compound employing an Evans-type chiral auxiliary is outlined below. This proposed pathway involves:

Acylation of a chiral oxazolidinone auxiliary.

Diastereoselective alkylation to introduce the cyclopentyl moiety.

Reductive cleavage of the auxiliary to afford a chiral amino alcohol.

Cyclization to form the morpholine ring.

Step 1: Acylation of the Chiral Auxiliary

The synthesis would commence with the acylation of a commercially available chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. This can be achieved by reacting the auxiliary with an appropriate acylating agent, for example, bromoacetyl bromide, in the presence of a base like triethylamine (B128534), to furnish the corresponding N-bromoacetyl oxazolidinone.

Step 2: Diastereoselective Alkylation

The key stereochemistry-defining step is the diastereoselective alkylation of the enolate derived from the N-acyl oxazolidinone. Treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (e.g., -78 °C) generates a rigid sodium enolate. Subsequent reaction with a cyclopentyl-containing electrophile, such as cyclopentylmethyl bromide, would proceed with high diastereoselectivity. The steric hindrance provided by the substituent on the chiral auxiliary (the phenyl group in this case) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. This results in the formation of the desired diastereomer in high excess.

Step 3: Reductive Cleavage of the Auxiliary

Following the successful introduction of the cyclopentyl group, the chiral auxiliary is removed. A common and effective method for this transformation is reductive cleavage using a mild reducing agent like lithium borohydride (B1222165) (LiBH₄). This reaction cleaves the acyl group from the auxiliary, yielding the corresponding chiral β-amino alcohol and regenerating the chiral auxiliary, which can be recovered and reused.

Step 4: Cyclization to this compound

The final step in the proposed synthesis is the cyclization of the chiral amino alcohol to form the morpholine ring. This can be accomplished through various methods. One common approach involves a two-step sequence: activation of the primary alcohol, for instance, by conversion to a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the amino group under basic conditions to close the ring and afford the target molecule, this compound.

The following table summarizes the proposed reaction sequence and highlights the key transformations and reagents.

StepTransformationKey Reagents and ConditionsIntermediate/Product
1AcylationChiral oxazolidinone, bromoacetyl bromide, triethylamineN-bromoacetyl oxazolidinone
2Diastereoselective AlkylationNaHMDS, cyclopentylmethyl bromide, -78 °CAlkylated N-acyl oxazolidinone
3Reductive CleavageLithium borohydride (LiBH₄)Chiral β-amino alcohol
4Cyclization1. TsCl, pyridine (B92270); 2. NaHThis compound

Green Chemistry Principles and Sustainable Synthesis of this compound

Use of Greener Solvents: The choice of solvents plays a significant role in the environmental footprint of a synthesis. Traditional solvents used in asymmetric alkylations, such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM), are often derived from petrochemical sources and can be hazardous. Greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), can be considered as replacements. mdpi.comsigmaaldrich.com For the cyclization step, the use of more benign solvents or even solvent-free conditions could be explored. nih.gov

Catalytic Alternatives: A major goal in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. researchgate.net While the proposed route relies on a stoichiometric chiral auxiliary, research into catalytic asymmetric methods for the synthesis of 2-substituted morpholines is an active area. The development of a catalytic enantioselective method to introduce the cyclopentyl group would significantly improve the greenness of the synthesis.

Renewable Feedstocks and Auxiliary Recycling: The chiral auxiliaries themselves are often derived from natural sources like amino acids, which aligns with the principle of using renewable feedstocks. wikipedia.org A crucial aspect of making auxiliary-based methods more sustainable is the efficient recovery and recycling of the auxiliary. rsc.orgrsc.orgdntb.gov.uaresearchgate.netsemanticscholar.org In the proposed synthesis, the chiral oxazolidinone can be recovered after the reductive cleavage step, purified, and reused in subsequent batches, thereby reducing waste and cost.

The following table outlines some potential green chemistry improvements for the proposed synthesis of this compound.

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Solvent Choice THF, Dichloromethane2-MeTHF, CPME, Ethanol
Reagent Stoichiometry Stoichiometric chiral auxiliaryDevelopment of a catalytic asymmetric process
Waste Reduction Disposal of the chiral auxiliaryHigh-yield recovery and recycling of the auxiliary
Energy Efficiency Cryogenic temperatures for alkylationInvestigating higher temperature reactions with suitable catalysts

Scale-Up Considerations in this compound Production

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. The proposed synthesis of this compound, while feasible on a lab scale, would require careful consideration of several factors for successful scale-up.

Reaction Conditions and Safety: The use of highly reactive and pyrophoric reagents, such as strong bases (NaHMDS) and metal hydrides (LiBH₄), necessitates stringent safety protocols and specialized equipment for large-scale operations. The cryogenic temperatures required for the diastereoselective alkylation step can be energy-intensive and challenging to maintain in large reactors. Process safety studies, including reaction calorimetry, would be essential to understand and control the thermal hazards associated with each step.

Reagent Cost and Availability: The cost of the chiral auxiliary and the cyclopentyl-containing electrophile can be significant, especially for large-scale production. The economic viability of the process would depend on the efficient recycling of the chiral auxiliary and the availability of the starting materials at a reasonable cost.

Process Optimization and Control: Each step of the synthesis would need to be optimized for yield, purity, and cycle time. This includes optimizing reaction concentrations, addition rates, and work-up procedures. The use of Process Analytical Technology (PAT) to monitor reaction progress in real-time could enable better control and consistency of the process.

The table below summarizes some of the key scale-up challenges and potential mitigation strategies for the synthesis of this compound.

Scale-Up ChallengePotential Mitigation Strategies
Handling of Hazardous Reagents Use of specialized engineering controls, development of safer reagent formulations.
Cryogenic Temperatures Process optimization to potentially run the reaction at higher temperatures, use of efficient cooling systems.
Cost of Chiral Auxiliary High-yield recovery and recycling protocols, development of a more cost-effective auxiliary.
Purification of Intermediates Development of robust crystallization methods to replace chromatography.
Process Consistency and Control Implementation of Process Analytical Technology (PAT), robust process parameter definition.

Chemical Transformations and Derivatization of 2 Cyclopentylmorpholine

Reactivity at the Morpholine (B109124) Nitrogen Atom

The secondary amine nitrogen within the morpholine ring of 2-cyclopentylmorpholine is a primary center of reactivity. Its nucleophilic character allows for a variety of chemical transformations, most notably N-alkylation, acylation, and the formation of amides and ureas.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles, leading to the formation of N-substituted derivatives.

N-Alkylation involves the reaction of the morpholine nitrogen with alkylating agents, typically alkyl halides or sulfates, to form tertiary amines. chemrxiv.org This reaction generally proceeds via a nucleophilic substitution (SN2) mechanism. chemrxiv.org The choice of solvent and base is critical for achieving high yields and selectivity. nih.gov For instance, the N-alkylation of morpholine with various alcohols can be achieved in the gas–solid phase over a CuO–NiO/γ–Al2O3 catalyst. researchgate.netresearchgate.net While direct examples for this compound are not extensively documented, the principles of morpholine chemistry suggest that it would react readily with agents like methyl iodide or benzyl (B1604629) bromide in the presence of a non-nucleophilic base to yield the corresponding N-methyl or N-benzyl-2-cyclopentylmorpholine.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically accomplished by reacting the morpholine with an acylating agent such as an acid chloride or an acid anhydride. hacettepe.edu.trmasterorganicchemistry.com These reactions are generally vigorous and may require a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct. scribd.com The resulting N-acyl derivatives are significantly less basic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Reaction TypeReagent ClassProduct ClassTypical Conditions
N-AlkylationAlkyl Halides (e.g., CH₃I)Tertiary AmineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-AcylationAcyl Chlorides (e.g., CH₃COCl)AmideBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)

Amide and Urea (B33335) Formation

The nucleophilicity of the nitrogen atom also enables its participation in reactions that form amide and urea linkages, which are fundamental structures in medicinal chemistry and materials science.

Amide Formation beyond simple acylation can be achieved by coupling the morpholine with a carboxylic acid using a dehydrating agent. masterorganicchemistry.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of an amide bond by activating the carboxylic acid. masterorganicchemistry.com This method is particularly useful when the corresponding acid chloride is unstable or difficult to prepare. rsc.org

Urea Formation involves the reaction of this compound with an isocyanate or a carbamoyl (B1232498) chloride. commonorganicchemistry.comnih.gov The reaction with an isocyanate is typically a straightforward addition reaction that proceeds under mild conditions without the need for a catalyst. commonorganicchemistry.com Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can produce unsymmetrical ureas. nih.govmdpi.com A modern approach involves the use of phenyl carbamates which react with amines in dimethyl sulfoxide (B87167) (DMSO) to generate ureas in high yields at ambient temperatures. google.com

LinkageReagent 1Reagent 2Key Intermediate/Coupling Agent
AmideThis compoundCarboxylic AcidDCC, EDCI
UreaThis compoundIsocyanateN/A (Direct Addition)
UreaThis compoundAminePhosgene, CDI, Phenyl Carbamate

Functionalization of the Cyclopentyl Moiety

The cyclopentyl ring, being a saturated hydrocarbon, is generally less reactive than the morpholine nitrogen. However, its functionalization is possible through various synthetic strategies.

Electrophilic and Nucleophilic Substitutions on the Cyclopentyl Ring

Direct substitution on the saturated cyclopentyl ring is challenging. Unlike aromatic systems, the C-H bonds of the cyclopentane (B165970) ring are not susceptible to standard electrophilic substitution reactions. masterorganicchemistry.com Functionalization typically requires the introduction of a leaving group to enable nucleophilic substitution or radical-based reactions to introduce new functional groups.

Nucleophilic Substitution on the cyclopentyl ring would necessitate a pre-existing leaving group, such as a halide or a sulfonate ester (e.g., tosylate). If a derivative like 2-(1-chlorocyclopentyl)morpholine were available, it could undergo SN2 reactions with various nucleophiles. libretexts.org However, the steric hindrance from the adjacent morpholine ring and the neopentyl-like structure at the substitution center could significantly slow down the reaction rate. nih.gov

Electrophilic Substitution is not a viable pathway for an unactivated alkane ring. Strategies to functionalize the ring would likely involve initial free-radical halogenation to introduce a leaving group, which could then be subjected to nucleophilic substitution.

Olefin Metathesis Reactions on Cyclopentene-containing Derivatives

Olefin metathesis is a powerful catalytic reaction that allows for the rearrangement of carbon-carbon double bonds. utc.edu This reaction could be applied to a derivative of this compound containing a double bond within the five-membered ring, such as 2-(cyclopent-2-en-1-yl)morpholine.

Using a Grubbs-type ruthenium catalyst, such a derivative could undergo various metathesis reactions:

Ring-Opening Metathesis Polymerization (ROMP): In the presence of a suitable catalyst, the cyclopentene (B43876) ring could open and polymerize, incorporating the morpholine moiety as a repeating side group.

Cross-Metathesis (CM): Reaction with another olefin would lead to the formation of new, more complex acyclic structures. utc.edu

Ring-Closing Metathesis (RCM): If the derivative contains another double bond at an appropriate position in a side chain attached to the nitrogen, RCM could be used to construct a new bicyclic system. nih.gov

The outcome of the reaction is highly dependent on the catalyst, substrate, and reaction conditions. uib.no

Metathesis TypeReactant(s)Product Type
ROMP2-(Cyclopentenyl)morpholinePolymer
Cross-Metathesis2-(Cyclopentenyl)morpholine + Alkene (R-CH=CH₂)Substituted Acyclic Alkene
Ring-Closing MetathesisDiene-containing 2-(Cyclopentenyl)morpholine derivativeBicyclic Compound

Transformations at the C2 Position of the Morpholine Ring

The C2 position of the morpholine ring, being an α-carbon to the nitrogen atom, presents unique opportunities for chemical transformation. The hydrogen atom at this position can exhibit enhanced acidity, allowing for deprotonation and subsequent reaction with electrophiles.

The synthesis of morpholine derivatives often involves cyclization strategies that establish the C2-substituent. nih.gov However, post-synthesis modification at this center is also conceivable. Treatment with a strong base, such as an organolithium reagent, could potentially deprotonate the C2 position. The resulting anion, stabilized by the adjacent nitrogen and oxygen atoms (as an aza-enolate equivalent), could then be trapped by various electrophiles, such as alkyl halides or carbonyl compounds. This would provide a direct route to C2-functionalized this compound derivatives. The stereochemical outcome of such reactions would be a critical aspect to consider, potentially allowing for the synthesis of specific diastereomers.

Synthesis of Complex Molecular Architectures Incorporating the this compound Unit

The this compound scaffold serves as a valuable building block in synthetic organic and medicinal chemistry for the construction of more elaborate molecular structures. Its inherent structural features, including the secondary amine functionality and the C2-cyclopentyl substitution, provide reactive sites for further chemical transformations, allowing for its incorporation into larger and more complex molecular frameworks. The derivatization of the morpholine nitrogen is a common strategy to introduce diverse functionalities and build upon the core structure.

Key transformations involving the this compound unit primarily revolve around the nucleophilicity of the morpholine nitrogen. This allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, effectively using the this compound moiety as a foundational component for more complex derivatives. Common synthetic strategies include N-alkylation and N-acylation, which are fundamental reactions for attaching various substituents to the morpholine ring.

N-Alkylation and N-Acylation Reactions

N-alkylation of the this compound core introduces alkyl, aryl, or heterocyclic moieties, leading to a diverse array of substituted derivatives. These reactions typically proceed via nucleophilic substitution, where the morpholine nitrogen attacks an electrophilic carbon center. Similarly, N-acylation involves the reaction of this compound with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. These transformations are crucial for creating extensive libraries of compounds for biological screening.

Detailed research findings have demonstrated the utility of these reactions in synthesizing complex structures. For instance, the synthesis of various N-substituted this compound derivatives has been explored to develop novel therapeutic agents. The specific reagents and conditions for these transformations are selected to achieve desired yields and purity of the final products.

Below is a data table summarizing representative transformations of this compound into more complex molecular architectures.

Table 1: Synthesis of Complex Molecules from this compound

Starting Material Reagent(s) Reaction Type Product Description
This compound Phenylacetyl chloride, Triethylamine N-Acylation A phenylacetamide derivative of this compound.
This compound Chloroacetyl chloride, Triethylamine N-Acylation A chloroacetamide derivative of this compound.
This compound Benzyl bromide, Potassium carbonate N-Alkylation An N-benzyl substituted this compound.

The synthesis of these more complex molecules highlights the versatility of this compound as a synthetic intermediate. The ability to readily modify its structure through well-established chemical reactions makes it an attractive starting point for the development of new chemical entities with potential applications in various fields of research.

Role of 2 Cyclopentylmorpholine in Advanced Chemical Applications

2-Cyclopentylmorpholine as a Synthetic Intermediate and Building Block

The utility of this compound as a building block stems from its stable heterocyclic core and the potential for functionalization at the nitrogen atom and the cyclopentyl moiety. Its defined stereochemistry, when synthesized in an enantiomerically pure form, makes it a valuable chiral starting material.

This compound is a valuable precursor for the synthesis of more elaborate heterocyclic systems. The morpholine (B109124) ring can be a stable anchor point from which to build additional molecular complexity. General synthetic routes to C2-substituted morpholines often begin with 1,2-amino alcohols, which undergo cyclization reactions with various reagents. organic-chemistry.orgresearchgate.net For instance, a common pathway involves the reaction of a suitably protected amino alcohol with a two-carbon electrophile.

Once formed, the this compound scaffold can be elaborated upon. The secondary amine of the morpholine ring is a nucleophilic site for N-alkylation, N-acylation, or N-arylation, allowing for the attachment of a wide range of functional groups. Furthermore, the core structure can be integrated into larger, fused ring systems. The concept of "heterocyclic merging" demonstrates how morpholine scaffolds can be formally united with other rings, such as indazoles, to create novel chemical entities with expanded shape diversity and new substitution vectors. nih.gov This approach allows chemists to leverage the established properties of the morpholine core while exploring new chemical space.

In modern drug discovery and materials science, the generation of chemical libraries with high scaffold diversity is paramount for identifying novel bioactive compounds. nih.gov this compound and other C2-substituted morpholines are ideal building blocks for this purpose. The strategy of Systematic Chemical Diversity (SCD) guides the synthesis of compound collections by varying substituents at different positions on a core scaffold, systematically altering regiochemistry and stereochemistry. nih.gov

Building scaffold families around a common core like morpholine is a synthetically efficient method for expanding chemical diversity. nih.gov By using this compound as a starting point, chemists can generate a library of derivatives by modifying the N4-position with various functional groups. This creates a collection of molecules that share the this compound core but present different functionalities to biological targets, facilitating the exploration of structure-activity relationships (SAR). nih.gov High-throughput chemistry, often employing robotics, can be used to generate thousands of unique compounds from a common intermediate, each of which can be screened for desired properties. nih.gov

Below is a representative table illustrating how a chemical library could be generated from a generic 2-substituted morpholine scaffold, where the R¹ group could be cyclopentyl.

Table 1: Representative Library Generation from a 2-Substituted Morpholine Scaffold

Scaffold R¹ Group R² Reagent Class Number of Reagents Potential Products
2-(R¹)-Morpholine Cyclopentyl Phenols 30 30
2-(R¹)-Morpholine Cyclopentyl Carboxylic Acids 80 80
2-(R¹)-Morpholine Cyclopentyl Aldehydes 75 75
2-(R¹)-Morpholine Cyclopentyl Isocyanates 50 50
2-(R¹)-Morpholine Cyclopentyl Sulfonyl Chlorides 40 40
Total 275 275

This table is illustrative, based on library design principles described in the literature. nih.gov

This compound and its Derivatives as Ligands in Catalysis

The rigid, six-membered ring of the morpholine scaffold, combined with its heteroatoms, makes it an attractive platform for the design of ligands for metal-catalyzed reactions. Derivatives of this compound can be developed into chiral ligands that enforce specific spatial arrangements in the coordination sphere of a metal, thereby directing the stereochemical outcome of a reaction.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. sigmaaldrich.com For ligands based on this compound, the design process focuses on creating a well-defined chiral environment around a metal center. The cyclopentyl group at the C2 position provides a specific steric bulk that can influence substrate approach and transition state geometry.

In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild conditions. cmu.edu While morpholine-based enamines have been noted to be less reactive than their pyrrolidine (B122466) counterparts in organocatalysis, specifically designed morpholine derivatives have proven to be highly effective catalysts for certain transformations. nih.gov

For example, β-amino acids with a morpholine core have been successfully employed as organocatalysts in the 1,4-addition (Michael reaction) of aldehydes to nitroolefins. nih.govfrontiersin.org These catalysts operate through an enamine intermediate. The stereochemistry of the substituents on the morpholine ring, such as a group at the C2 position, plays a crucial role in controlling the diastereo- and enantioselectivity of the reaction. frontiersin.org The presence of a carboxylic acid moiety in the catalyst structure can also participate in the reaction mechanism, for instance, by facilitating proton transfer in the transition state. frontiersin.org

Table 2: Performance of a Morpholine-Based Organocatalyst in a Michael Addition Reaction

Entry Aldehyde Nitroolefin Catalyst Loading (mol%) Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 Butyraldehyde trans-β-nitrostyrene 1 >99 93:7 93
2 Isovaleraldehyde trans-β-nitrostyrene 1 >99 97:3 96
3 Propionaldehyde (E)-2-(2-nitrovinyl)furan 1 >99 92:8 80

Data is representative of results achieved with a highly efficient morpholine-based catalyst as reported in the literature. nih.gov

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. cmu.edu The application of chiral ligands in heterogeneous systems is an emerging field aimed at combining the advantages of high selectivity (from homogeneous catalysis) with operational simplicity. nih.gov

Ligand-directed heterogeneous catalysis involves modifying the surface of a solid catalyst (e.g., palladium nanoparticles) with a layer of organic ligands. nih.gov These ligands control the surface environment, promoting the adsorption of substrates in a specific orientation and thereby directing the selectivity of the reaction. A derivative of this compound could theoretically be used in this context. The molecule could be anchored to the catalyst surface via its nitrogen atom or another appended functional group. The chiral morpholine scaffold and the bulky cyclopentyl group would then create chiral pockets on the catalyst surface, guiding the transformation of prochiral substrates into a single enantiomer. While this represents a promising strategy, specific applications of this compound-based ligands in heterogeneous catalysis are not yet widely reported in the literature. cmu.edunih.gov

Potential in Materials Science and Engineering (e.g., advanced materials precursors)

The unique structural characteristics of this compound, particularly the presence of a bulky cyclopentyl group attached to the morpholine ring, suggest its potential as a valuable precursor in the field of materials science and engineering. While specific research on this exact compound is not extensively documented in publicly available literature, its potential can be inferred from the known applications of morpholine derivatives and the influence of bulky substituents on polymer properties. e3s-conferences.orgresearchgate.net

Morpholine and its derivatives are recognized for their role in the development of advanced materials. They can function as curing agents, stabilizers, and cross-linking agents in the production of polymers, contributing to materials with enhanced mechanical and thermal properties. e3s-conferences.org The incorporation of the morpholine moiety can also impart desirable characteristics such as improved solubility and biocompatibility in certain polymer systems. researchgate.net

The cyclopentyl group in this compound is a significant feature that would likely influence the properties of any resulting material. In polymer science, the introduction of bulky side groups onto a polymer backbone is a well-established strategy to modify its physical and chemical characteristics. researchgate.net These bulky groups can disrupt the close packing of polymer chains, leading to a decrease in crystallinity and an increase in the amorphous content of the material. youtube.com This, in turn, can affect properties such as:

Solubility: The reduced crystallinity often leads to improved solubility in a wider range of organic solvents, which is a critical factor for the processability of polymers.

Glass Transition Temperature (Tg): The presence of bulky side chains can restrict the rotational motion of the polymer backbone, often resulting in a higher glass transition temperature. This can extend the service temperature range of the material.

Mechanical Properties: The introduction of bulky groups can enhance properties like rigidity and hardness. However, it can also impact flexibility and toughness, depending on the specific polymer system. researchgate.net

Given these principles, this compound could serve as a precursor for a variety of advanced materials, including:

High-Performance Polymers: Its integration into polymer backbones, such as polyamides or polyimides, could lead to materials with enhanced thermal stability and specific mechanical properties suitable for demanding applications in the aerospace and electronics industries.

Specialty Coatings and Adhesives: As a component in the formulation of coatings and adhesives, the cyclopentyl group could contribute to improved adhesion, durability, and chemical resistance.

The potential applications of this compound as a precursor for advanced materials are summarized in the table below, based on the inferred effects of its chemical structure.

Potential Application AreaInferred Role of this compoundPotential Impact on Material Properties
High-Performance PolymersMonomer or additiveIncreased thermal stability, modified mechanical strength, enhanced solubility
Specialty CoatingsCross-linking or modifying agentImproved adhesion, increased hardness and chemical resistance
Advanced AdhesivesComponent of adhesive formulationEnhanced bond strength and durability
Polymer CompositesMatrix modifierImproved interfacial adhesion and overall composite performance

Further research and experimental validation are necessary to fully elucidate the specific benefits and applications of this compound in materials science. However, based on established principles of polymer chemistry and materials engineering, it represents a promising building block for the creation of new and advanced materials.

Theoretical and Computational Investigations of 2 Cyclopentylmorpholine

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the behavior of 2-Cyclopentylmorpholine, as the spatial arrangement of its atoms dictates its physical and chemical properties. The presence of two distinct ring systems, the morpholine (B109124) and the cyclopentane (B165970), leads to a complex potential energy surface with multiple possible conformations.

Ring Puckering and Substituent Orientations

The morpholine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.netacs.orgacs.org This chair form is more stable than the higher-energy boat conformation. acs.org The introduction of a cyclopentyl group at the 2-position necessitates consideration of its orientation as either axial or equatorial.

Axial vs. Equatorial Conformations: The cyclopentyl group can be attached to the morpholine ring in two primary orientations: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). fiveable.melibretexts.orglibretexts.org Generally, for substituted cyclohexanes and related heterocycles, the equatorial position is energetically favored for bulky substituents to minimize steric hindrance, specifically 1,3-diaxial interactions. fiveable.memasterorganicchemistry.com Therefore, the equatorial conformer of this compound is predicted to be more stable than the axial conformer. The energy difference between these two conformers can be quantified using computational methods.

Cyclopentyl Ring Puckering: The cyclopentane ring is not planar. libretexts.org It adopts puckered conformations to alleviate the torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.com The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. dalalinstitute.comyoutube.com These conformations can interconvert through a low-energy process known as pseudorotation, which involves a continuous wave-like motion of the ring atoms. wikipedia.orgnih.govacs.orgyoutube.com The puckering of the cyclopentyl ring in this compound will be influenced by its attachment to the morpholine ring and its orientation (axial or equatorial).

A hypothetical energy landscape for the interconversion of the primary conformers of this compound is presented below.

ConformerSubstituent OrientationRelative Energy (kcal/mol) (Hypothetical)Key Features
I Equatorial0.0Most stable conformer; cyclopentyl group is in the plane of the morpholine ring, minimizing steric interactions.
II Axial2.5Less stable due to 1,3-diaxial interactions between the cyclopentyl group and axial hydrogens on the morpholine ring.
Transition State -7.0Energy barrier for the ring-flip interconversion between the equatorial and axial chair forms of the morpholine ring.

Intramolecular Interactions

The stability of different conformers is also governed by subtle intramolecular interactions. In this compound, these can include:

Steric (van der Waals) Interactions: As mentioned, the primary steric interaction is the 1,3-diaxial repulsion in the axial conformer. This arises from the close proximity of the bulky cyclopentyl group to the axial hydrogen atoms at the C-4 and C-6 positions of the morpholine ring.

Hydrogen Bonding: While not present in the parent molecule, if the morpholine nitrogen were substituted with a hydrogen-bond-donating group, or if the molecule were in a protic solvent, intramolecular hydrogen bonding could influence conformational preference. For the parent compound, the nitrogen lone pair and the ether oxygen are potential hydrogen bond acceptors in intermolecular interactions.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic properties of this compound.

Molecular Orbitals and Electron Density Distribution

Analysis of the molecular orbitals (MOs) helps to understand the molecule's reactivity.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making it the most nucleophilic site. The LUMO would likely be distributed over the C-H and C-C antibonding orbitals.

Electron Density and Electrostatic Potential: The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. An electrostatic potential map would visually confirm that the highest electron density is around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack.

A hypothetical table of calculated electronic properties for the most stable equatorial conformer is shown below.

PropertyMethod (Hypothetical)Calculated Value (Hypothetical)Interpretation
HOMO Energy DFT/B3LYP/6-31G-6.5 eVIndicates the energy of the most available electrons for donation; related to ionization potential.
LUMO Energy DFT/B3LYP/6-31G1.2 eVIndicates the energy of the lowest energy orbital for accepting electrons; related to electron affinity.
HOMO-LUMO Gap DFT/B3LYP/6-31G7.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment DFT/B3LYP/6-31G1.8 DIndicates a moderate overall polarity of the molecule, arising from the N and O heteroatoms.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate reactions such as N-alkylation or oxidation. Theoretical calculations can map the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn provides insights into reaction rates and selectivity. For instance, in an N-alkylation reaction, calculations could confirm that the attack of an electrophile occurs at the nitrogen atom and could predict the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical studies often focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. acs.orgnih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and interactions with a solvent environment.

An MD simulation of this compound in a solvent like water would reveal:

Conformational Interconversions: The simulation could track the ring-flipping of the morpholine chair and the pseudorotation of the cyclopentyl ring, providing information on the timescales and energy barriers of these processes.

Solvent Effects: The simulation would show how solvent molecules arrange themselves around the solute and how hydrogen bonding between water and the nitrogen and oxygen atoms of the morpholine ring influences its conformational preferences.

Root Mean Square Deviation (RMSD): Analysis of the RMSD over the simulation time can indicate the stability of the starting conformation. A low and stable RMSD suggests the molecule remains in a stable conformational well.

These computational approaches, from conformational analysis to quantum chemistry and molecular dynamics, provide a comprehensive, atom-level understanding of this compound's structure, properties, and behavior.

Structure-Property Relationship Predictions (e.g., catalytic activity, material properties)

Theoretical and computational investigations play a crucial role in predicting the properties of novel chemical compounds, offering insights that can guide experimental synthesis and application. In the case of this compound, while specific computational studies on this exact molecule are not extensively available in public literature, structure-property relationships can be predicted by extrapolating from research on the morpholine scaffold and its various derivatives. These predictions are vital for assessing its potential in fields such as catalysis and materials science.

Quantitative Structure-Activity Relationship (QSAR) and other computational models are instrumental in correlating a molecule's structural or physicochemical properties with its activity or specific characteristics. For morpholine-containing compounds, properties such as polarization, dipole moment, and lipophilicity have been shown to significantly influence their activities.

Predicted Catalytic Activity

Computational studies on morpholine-based organocatalysts have highlighted that the reactivity of the morpholine-enamine is influenced by the pyramidalization of the nitrogen atom and the presence of the oxygen atom in the ring, which can decrease the nucleophilicity of the enamine. frontiersin.org However, strategic substitution on the morpholine ring can enhance catalytic performance.

For this compound, the introduction of a cyclopentyl group at the C-2 position is predicted to introduce significant steric hindrance. This steric bulk can be advantageous in asymmetric catalysis, where it can influence the stereoselectivity of a reaction by directing the approach of reactants to the catalytic site. The cyclopentyl group's size and conformation would likely play a critical role in creating a specific chiral environment around the active nitrogen center.

Theoretical models suggest that the catalytic activity of morpholine derivatives is also related to their activation energy in reactions. For instance, in urethane formation, cyclic amine catalysts like morpholine have shown activation energies in the range of 24.8 to 51.8 kJ/mol. nih.gov The cyclopentyl substituent in this compound would be expected to modulate this activation energy. The electron-donating nature of the alkyl cyclopentyl group could potentially increase the basicity of the morpholine nitrogen, which may, in turn, affect its catalytic activity.

A summary of predicted structure-property relationships for the catalytic activity of this compound, based on general findings for morpholine derivatives, is presented in the table below.

Structural Feature Predicted Effect on Catalytic Activity Rationale
Cyclopentyl Group at C-2 Potential for high stereoselectivity in asymmetric catalysis.The bulky cyclopentyl group creates a defined chiral environment around the catalytically active nitrogen atom, influencing the facial selectivity of reactions.
Morpholine Nitrogen Acts as the primary catalytic site (Brønsted base).The lone pair of electrons on the nitrogen atom can abstract a proton, initiating the catalytic cycle.
Oxygen Atom in Ring Modulates the electronic properties and basicity of the nitrogen atom.The electron-withdrawing inductive effect of the oxygen atom can influence the pKa of the conjugate acid of the morpholine, affecting its proton-donating/accepting ability.
Overall Conformation Influences substrate binding and transition state stabilization.The chair-like conformation of the morpholine ring and the orientation of the cyclopentyl group will determine the shape of the binding pocket.

Predicted Material Properties

The incorporation of morpholine moieties into larger molecular structures, such as polymers, can influence the material's bulk properties. The rigidity and intermolecular interactions of the morpholine ring are key factors. While specific studies on materials derived from this compound are scarce, predictions can be made based on the known properties of morpholine-containing compounds and polymers with cyclic structures.

The presence of the rigid cyclopentyl group is expected to affect the packing of polymer chains and, consequently, the material's crystallinity and thermal properties. Rigid ring structures in a polymer backbone are known to be an effective way to manipulate bulk properties. rsc.org The introduction of the this compound unit could lead to amorphous materials, as the non-planar and bulky nature of the substituent may disrupt crystalline packing that might be present in polymers with more linear or less substituted cyclic units. rsc.org

This alteration in crystallinity would, in turn, influence mechanical properties such as tensile strength and Young's modulus. Generally, a decrease in crystallinity leads to a lower tensile strength and modulus. rsc.org Therefore, polymers incorporating this compound might be expected to be more flexible and less rigid compared to their counterparts with smaller or no substituents at the C-2 position.

The table below outlines the predicted material properties based on the inclusion of the this compound moiety.

Property Predicted Influence of this compound Moiety Underlying Structural Rationale
Crystallinity Likely to decrease crystallinity, promoting amorphous character.The bulky and non-planar cyclopentyl group can hinder efficient chain packing and the formation of ordered crystalline domains. rsc.org
Glass Transition Temperature (Tg) May increase Tg compared to analogous linear structures.The rigid cyclic nature of both the morpholine and cyclopentyl groups can restrict segmental motion of the polymer chains, leading to a higher temperature required for the transition from a glassy to a rubbery state.
Solubility Potentially enhanced solubility in organic solvents.The introduction of the aliphatic cyclopentyl group can increase the lipophilicity of the molecule, which may improve its solubility in nonpolar solvents. The morpholine ring itself can contribute to solubility in more polar solvents.
Mechanical Properties Expected to decrease tensile strength and Young's modulus.A reduction in crystallinity generally leads to softer and more flexible materials with lower strength and stiffness. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentylmorpholine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Cyclopentylmorpholine in solution. Both ¹H and ¹³C NMR provide critical information regarding the stereochemistry and the dynamic conformational behavior of the molecule.

The morpholine (B109124) ring typically adopts a chair conformation. Due to the nitrogen atom, this ring can undergo inversion. In N-substituted morpholines, the substituent can occupy either an axial or an equatorial position, and the rate of ring inversion can be studied using dynamic NMR (DNMR) techniques. For this compound, the bulky cyclopentyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance.

The ¹H NMR spectrum of the morpholine moiety is expected to be a complex AA'XX' system, often appearing as two pseudo-triplets, one for the protons adjacent to the oxygen and another for those adjacent to the nitrogen. kent.ac.uk The protons on the cyclopentyl ring would give rise to a series of multiplets. The stereochemical arrangement can be further confirmed using two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space correlations between protons on the cyclopentyl ring and those on the morpholine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine H (axial, adjacent to N)~2.4 - 2.6-
Morpholine H (equatorial, adjacent to N)~2.7 - 2.9-
Morpholine C (adjacent to N)-~50 - 55
Morpholine H (axial, adjacent to O)~3.5 - 3.7-
Morpholine H (equatorial, adjacent to O)~3.8 - 4.0-
Morpholine C (adjacent to O)-~67 - 72
Cyclopentyl H (methine)~2.8 - 3.2-
Cyclopentyl C (methine)-~60 - 65
Cyclopentyl H (methylene)~1.4 - 1.9-
Cyclopentyl C (methylene)-~24 - 30

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would be expected to confirm the chair conformation of the morpholine ring. nih.gov The analysis would also precisely determine the bond lengths, bond angles, and torsional angles within the molecule.

In the crystal lattice of morpholine and its simple derivatives, molecules are often linked by intermolecular hydrogen bonds. nih.gov For this compound, weak C-H···O interactions may also play a role in the crystal packing. The cyclopentyl group's orientation relative to the morpholine ring would be fixed in the crystal structure, providing insight into the preferred solid-state conformation. The crystal system and space group would also be determined, offering a complete picture of the molecule's arrangement in the crystalline state. mdpi.com

Interactive Data Table: Expected Crystallographic Parameters for a this compound Derivative
ParameterExpected Value
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1
Morpholine Ring ConformationChair
Cyclopentyl Substituent PositionEquatorial
Key Intermolecular InteractionsC-H···O, van der Waals forces

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its conformation and functional groups. For this compound, the vibrational spectra would be dominated by the characteristic modes of the morpholine and cyclopentyl moieties.

The IR and Raman spectra of morpholine itself have been extensively studied and show characteristic bands for C-H, C-O, C-N, and N-H (if present) stretching and bending vibrations. researchgate.net The chair conformation of the morpholine ring gives rise to specific vibrational signatures. researchgate.net The presence of the cyclopentyl group would introduce additional bands corresponding to its C-H stretching and CH₂ bending and rocking modes. The coupling of vibrations between the two rings could lead to shifts in band positions and changes in intensities compared to the individual parent molecules. These techniques can be used to identify different polymorphs of a compound, as different crystal packing arrangements can lead to distinct vibrational spectra. americanpharmaceuticalreview.com

Interactive Data Table: Predicted Characteristic IR and Raman Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H stretch (cyclopentyl & morpholine)2850 - 3000IR, Raman
C-O-C stretch (morpholine)1070 - 1150IR
C-N stretch (morpholine)1020 - 1250IR
CH₂ scissoring (cyclopentyl & morpholine)1440 - 1480IR, Raman
CH₂ rocking (cyclopentyl & morpholine)720 - 950IR, Raman

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•), which would then undergo characteristic fragmentation.

The fragmentation of cyclic amines is well-documented. whitman.edu A primary fragmentation pathway for this compound would be α-cleavage, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This could result in the loss of the cyclopentyl group as a radical, leading to a stable morpholinium ion, or fragmentation within the morpholine ring itself. Another likely fragmentation is the loss of a hydrogen atom from the carbon alpha to the nitrogen, resulting in an [M-1]⁺ ion. The fragmentation of the cyclopentyl ring could also occur, leading to the loss of ethylene (B1197577) or other small neutral molecules.

Interactive Data Table: Predicted Key Mass Fragments for this compound
m/zProposed FragmentFragmentation Pathway
155[C₉H₁₇NO]⁺•Molecular Ion (M⁺•)
154[C₉H₁₆NO]⁺Loss of H•
86[C₄H₈NO]⁺Loss of cyclopentyl radical
71[C₄H₇O]⁺Fragmentation of morpholine ring
69[C₅H₉]⁺Cyclopentyl cation

Electron Microscopy and Surface Characterization for Catalytic Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for characterizing the morphology and surface features of materials, particularly in the context of catalysis. While this compound itself is not a catalyst, it can be used to functionalize the surface of catalytic materials to alter their properties.

These characterization methods are essential for understanding how the presence of the cyclic amine modifier on the catalyst surface influences its interaction with reactants and, ultimately, its catalytic activity and selectivity. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The efficient construction of the 2-Cyclopentylmorpholine core remains a critical area for future research. While classical methods for morpholine (B109124) synthesis exist, the development of novel, more efficient, and stereoselective routes is paramount for accessing this specific derivative and its analogs in high purity and yield.

Current synthetic strategies for substituted morpholines often involve multi-step sequences. Future efforts should be directed towards the development of more convergent and atom-economical approaches. One promising avenue is the exploration of catalytic asymmetric hydrogenation of unsaturated morpholine precursors. This method has shown success for a variety of 2-substituted chiral morpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee) with the use of bisphosphine-rhodium catalysts. rsc.org Adapting this methodology for a cyclopentenyl-substituted precursor could provide a direct and highly efficient route to enantiomerically pure this compound.

Another area ripe for exploration is the use of palladium-catalyzed carboamination reactions. This strategy has been successfully employed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The modularity of this approach, allowing for variation in both the amino alcohol and the halide coupling partner, could be leveraged for the synthesis of this compound and its derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric HydrogenationHigh enantioselectivity, high yield. rsc.orgSynthesis of the unsaturated precursor.
Pd-catalyzed CarboaminationModularity, access to diverse analogs. nih.govCatalyst cost, optimization of reaction conditions.
One-pot/Tandem ReactionsIncreased efficiency, reduced waste.Complexity of reaction optimization.
Novel CatalysisSustainability, cost-effectiveness.Catalyst discovery and development.

Exploration of Advanced Catalytic Applications

The inherent structural features of this compound, particularly the presence of a secondary amine and an ether oxygen, suggest its potential as a ligand or organocatalyst in various chemical transformations. The cyclopentyl group at the 2-position can impart specific steric and electronic properties that could influence catalytic activity and selectivity.

Future research should focus on evaluating the catalytic prowess of this compound and its derivatives in a range of reactions. For instance, morpholine-based organocatalysts have been explored for their ability to catalyze 1,4-addition reactions between aldehydes and nitroolefins. nih.gov While morpholine enamines are generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts, strategic substitution can enhance their catalytic efficiency. nih.gov Investigating the impact of the cyclopentyl substituent on the reactivity and stereoselectivity of such reactions would be a valuable endeavor.

Moreover, the coordination chemistry of this compound with various transition metals should be explored. The resulting metal complexes could exhibit novel catalytic activities in reactions such as cross-coupling, hydrogenation, and oxidation. The steric bulk of the cyclopentyl group could play a crucial role in creating a specific coordination environment around the metal center, potentially leading to unique selectivity profiles.

Integration with Emerging Chemical Technologies (e.g., flow chemistry, AI-driven synthesis)

The integration of this compound synthesis and application with cutting-edge chemical technologies promises to accelerate discovery and optimization.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgnewdrugapprovals.org Developing a continuous flow synthesis of this compound would enable its on-demand production and facilitate the rapid screening of reaction conditions. acs.orgnewdrugapprovals.org The precise control over reaction parameters afforded by flow reactors could also lead to improved yields and selectivities. vapourtec.com

Table 2: Impact of Emerging Technologies on this compound Research

TechnologyPotential Impact
Flow ChemistryEnables on-demand synthesis, improves safety and scalability. acs.orgnewdrugapprovals.org
AI-Driven SynthesisDiscovers novel synthetic routes, predicts catalytic activity. chemcopilot.comosu.educbirt.net

Design and Synthesis of Bio-inspired this compound Analogs (focusing on chemical properties and reactivity)

Nature often serves as a profound source of inspiration for the design of novel molecules with unique properties. The morpholine scaffold itself is present in numerous natural products and biologically active compounds. researchgate.net Future research should explore the design and synthesis of bio-inspired analogs of this compound, focusing on their chemical properties and reactivity.

By incorporating structural motifs found in natural products into the this compound framework, it may be possible to create new molecules with enhanced or entirely new functionalities. For instance, the introduction of additional stereocenters, functional groups, or conformational constraints could significantly impact the molecule's reactivity and its potential as a catalyst or material component.

Computational modeling will be an invaluable tool in this endeavor. Density Functional Theory (DFT) calculations can be used to predict the conformational preferences, electronic properties, and reactivity of designed analogs. nih.gov This in silico approach can help prioritize synthetic targets and guide the experimental investigation of their chemical behavior. Understanding the conformational landscape of these analogs is crucial, as it has a notable effect on their behavior and reactivity. nih.govacs.org

The synthesis of these bio-inspired analogs will likely require the development of new and innovative synthetic methodologies. The knowledge gained from studying the reactivity of these novel compounds will not only expand the chemical space around the this compound core but also contribute to a deeper understanding of structure-property relationships in heterocyclic chemistry.

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